molecular formula C19H21NO3 B269395 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B269395
M. Wt: 311.4 g/mol
InChI Key: ZRRZTFBQKSMMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in cell signaling, regulating cell growth, proliferation, and survival. As such, LY294002 has been widely used in scientific research as a tool to study the role of PI3K in various cellular processes.

Mechanism of Action

2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide works by inhibiting the activity of PI3K, which is an enzyme that phosphorylates phosphatidylinositol lipids in the cell membrane, leading to the activation of downstream signaling pathways. By inhibiting PI3K, 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide blocks the activation of these signaling pathways, which can have various effects on cellular processes depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide depend on the specific cellular context in which it is used. In general, however, 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to inhibit cell proliferation and induce apoptosis (cell death) in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In neuronal cells, 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to inhibit axon growth and promote dendrite growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its specificity for PI3K, which allows researchers to selectively study the role of this enzyme in various cellular processes. However, one limitation is that 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is not a perfect inhibitor, and can have off-target effects on other enzymes and signaling pathways. As such, it is important to use appropriate controls and verify the specificity of 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in each experimental context.

Future Directions

There are many potential future directions for research using 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. For example, researchers could use 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide to study the role of PI3K in other diseases besides cancer and diabetes, such as neurodegenerative diseases or cardiovascular disease. They could also investigate the potential therapeutic applications of 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide or other PI3K inhibitors in these and other diseases. Additionally, researchers could explore the use of 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects.

Synthesis Methods

2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide was first synthesized by researchers at Eli Lilly and Company in the late 1990s. The synthesis involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-methylprop-2-en-1-yl)phenol to form the corresponding ester. Finally, the ester is hydrolyzed to yield 2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.

Scientific Research Applications

2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively used in scientific research to study the role of PI3K in various cellular processes. For example, it has been used to investigate the role of PI3K in cancer cell proliferation and survival, as well as in the regulation of insulin signaling and glucose metabolism. It has also been used to study the role of PI3K in neuronal development and function.

properties

Product Name

2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-ethoxy-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO3/c1-4-22-17-11-7-5-9-15(17)19(21)20-16-10-6-8-12-18(16)23-13-14(2)3/h5-12H,2,4,13H2,1,3H3,(H,20,21)

InChI Key

ZRRZTFBQKSMMOL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC(=C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC(=C)C

Origin of Product

United States

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